

An In-Depth Technical Guide to 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Cat. No.: B1268590

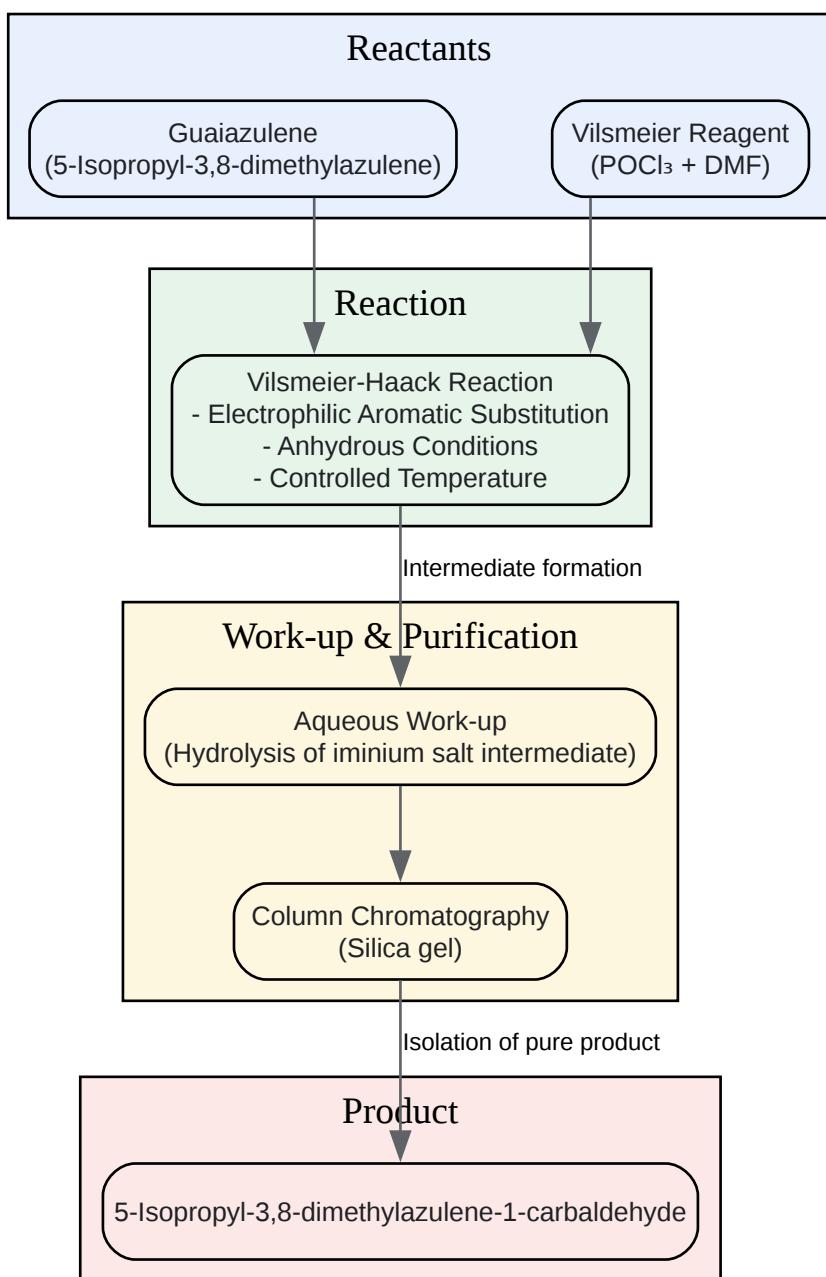
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde, also widely known by its trivial name 3-formylguaiazulene, is a fascinating and vibrant blue crystalline solid. As a derivative of guaiazulene, a naturally occurring sesquiterpene found in essential oils of plants like chamomile and guaiac wood, this compound has garnered significant interest in the scientific community. Its unique electronic properties, inherent to the azulene core, and the presence of a reactive aldehyde group make it a valuable building block in organic synthesis and a candidate for various biological applications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and a review of its known biological activities, offering a critical resource for researchers in medicinal chemistry, natural product synthesis, and materials science.

Physicochemical Properties


A thorough understanding of the physicochemical properties of **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde** is paramount for its effective handling, application, and further derivatization.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₈ O	[1]
Molecular Weight	226.31 g/mol	[1]
Appearance	Blue Crystalline Solid	[2]
Melting Point	83 °C	[2]
CAS Number	3331-47-3	[1]
IUPAC Name	5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde	[1]
Synonyms	3-Formylguaiazulene, Guaiazulene-3-carboxaldehyde	[1]

Synthesis of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

The most prevalent and efficient method for the synthesis of **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde** is the Vilsmeier-Haack formylation of guaiazulene.^[3] This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) onto the electron-rich azulene ring system. The regioselectivity of the reaction is directed to the 1-position of the azulene nucleus due to the electronic activation by the alkyl substituents.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack synthesis of **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde**.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde**:

Materials:

- Guaiazulene
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), anhydrous DMF is cooled to 0 °C in an ice bath. Phosphorus oxychloride is added dropwise to the cooled DMF with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a pale-yellow solid.
- Reaction with Guaiazulene: A solution of guaiazulene in anhydrous DCM is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. This step hydrolyzes

the intermediate iminium salt and neutralizes the acidic medium. The mixture is stirred until the effervescence ceases.

- Extraction: The aqueous layer is extracted three times with DCM. The combined organic layers are washed with water and then with brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. The fractions containing the desired blue product are collected and the solvent is evaporated to afford **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde** as a blue crystalline solid.

Spectroscopic Characterization

The structural elucidation of **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde** is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure.

^1H NMR (400 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
10.28	s	1H	-CHO
8.78	s	1H	H-2
8.28	d, $J = 10.8$ Hz	1H	H-4
7.60	d, $J = 10.8$ Hz	1H	H-6
7.23	s	1H	H-7
3.20	sept, $J = 6.8$ Hz	1H	-CH(CH ₃) ₂
2.95	s	3H	8-CH ₃
2.80	s	3H	3-CH ₃
1.40	d, $J = 6.8$ Hz	6H	-CH(CH ₃) ₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
190.5	-CHO
152.1	C-8a
149.8	C-3a
146.2	C-5
141.0	C-7
139.5	C-1
138.2	C-4
136.8	C-6
134.5	C-2
128.1	C-8
120.5	C-3
38.5	-CH(CH ₃) ₂
29.8	8-CH ₃
24.5	-CH(CH ₃) ₂
13.2	3-CH ₃

Note: Specific assignments are based on interpretation and may require 2D NMR techniques for unambiguous confirmation.

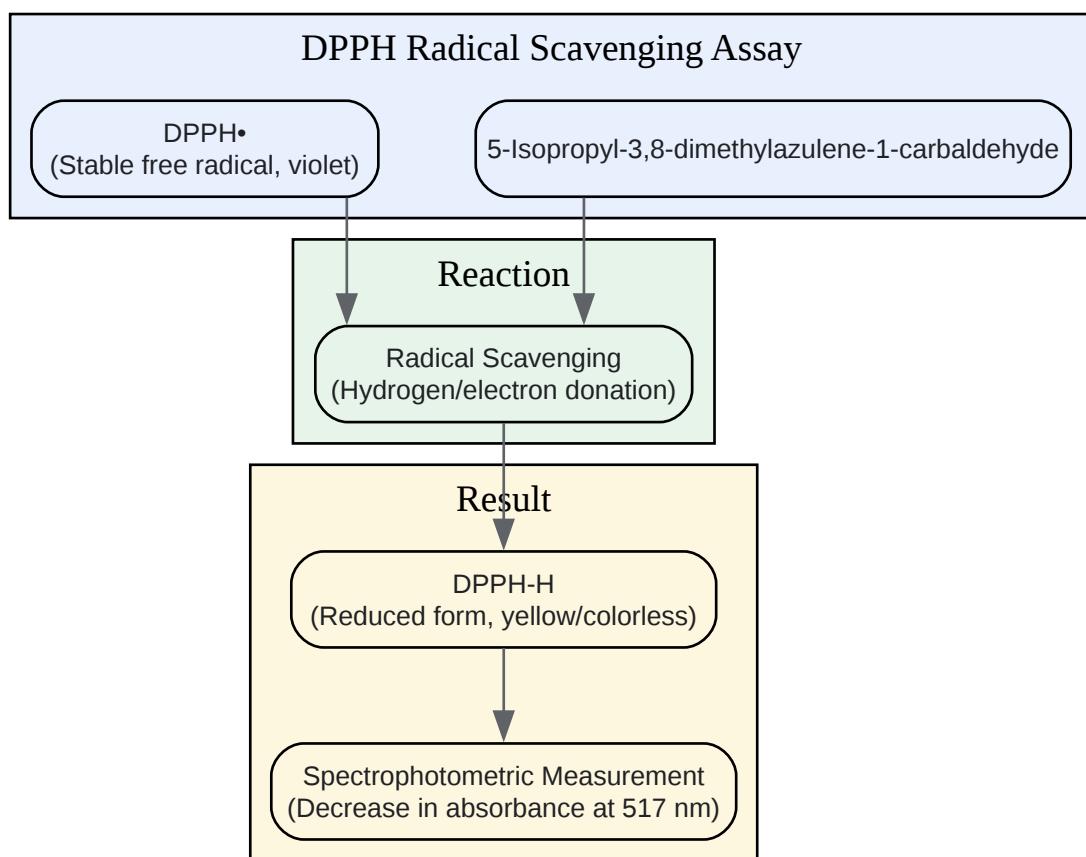
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern of the molecule.

- Electron Ionization (EI-MS): The mass spectrum typically shows a prominent molecular ion peak (M^+) at m/z 226, corresponding to the molecular formula $C_{16}H_{18}O$.^[2] Common fragmentation patterns include the loss of the aldehyde group (CHO, 29 Da) and cleavage of the isopropyl group.^[2]

Infrared (IR) Spectroscopy

While specific experimental IR data is not readily available in the literature, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.


- C-H stretching (aromatic): ~3100-3000 cm⁻¹
- C-H stretching (aliphatic): ~3000-2850 cm⁻¹
- C=O stretching (aldehyde): A strong, sharp band around 1680-1660 cm⁻¹. The conjugation with the azulene ring system shifts this band to a lower wavenumber compared to a non-conjugated aldehyde.
- C=C stretching (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.
- C-H bending (aldehyde): Two weak bands around 2850 and 2750 cm⁻¹ (Fermi resonance).

Biological Activities and Potential Applications

Derivatives of guaiazulene have been the subject of numerous studies to evaluate their therapeutic potential. While research specifically on **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde** is less extensive, its role as a key intermediate and its inherent structural features suggest potential bioactivities.

Antioxidant Activity

A study on 3-substituted guaiazulene derivatives reported that 3-formylguaiazulene possesses antioxidant properties.^[4] The antioxidant capacity was evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).^[4] The electron-rich azulene core is believed to contribute to this activity by donating an electron or hydrogen atom to neutralize free radicals.

[Click to download full resolution via product page](#)

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory and Antiviral Potential

Guaiazulene and its derivatives have demonstrated significant anti-inflammatory and antiviral activities.^{[5][6]} While specific studies on the 1-carbaldehyde derivative are limited, it is plausible that it may exhibit similar properties. The anti-inflammatory effects of azulenes are often attributed to their ability to inhibit the production of pro-inflammatory mediators. Their antiviral activity has been noted against various viruses, and further investigation into the specific effects of 3-formylguaiazulene is warranted.

Conclusion

5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde is a valuable and versatile molecule with a rich chemistry and promising biological potential. Its straightforward synthesis via the Vilsmeier-

Haack reaction makes it readily accessible for further chemical modifications. The comprehensive spectroscopic data provided in this guide serves as a crucial reference for its unambiguous identification. While initial studies have indicated its antioxidant properties, a more in-depth exploration of its anti-inflammatory, antiviral, and other potential therapeutic activities is a promising avenue for future research. This technical guide provides a solid foundation for scientists and researchers to unlock the full potential of this intriguing azulene derivative in the development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DPPH Radical Scavenging Assay [mdpi.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols [mdpi.com]
- 4. Synthesis and antioxidant activity of 3-substituted guaiazulene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Activity of Guaiazulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268590#what-are-the-properties-of-5-isopropyl-3-8-dimethylazulene-1-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com